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molecular formula C7H7ClFN B1590439 2-Chloro-4-fluoro-3-methylaniline CAS No. 90292-63-0

2-Chloro-4-fluoro-3-methylaniline

Cat. No. B1590439
M. Wt: 159.59 g/mol
InChI Key: XAWVQZWQSQZGOG-UHFFFAOYSA-N
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Patent
US04778822

Procedure details

To a mixture of 2-chloro-6-fluoro-3-nitrotoluene (140 g), isopropanol (560 ml) and water (147 ml), hydrogen reduced iron (172.2 g) was added hydrochloric acid (43 drops) and with vigorous stirring the whole heated to reflux temperature (82° C.) for 4 hours. The cooled mixture was then filtered and the filtrate evaporated under reduced pressure giving an oil which on distillation gave 2-chloro-4-fluoro-3-methylaniline (72 g).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen reduced iron
Quantity
172.2 g
Type
reactant
Reaction Step One
Name
Quantity
147 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[CH3:12].C(O)(C)C>Cl.O>[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([F:11])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])F)C
Name
Quantity
560 mL
Type
reactant
Smiles
C(C)(C)O
Name
hydrogen reduced iron
Quantity
172.2 g
Type
reactant
Smiles
Name
Quantity
147 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whole heated
FILTRATION
Type
FILTRATION
Details
The cooled mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving an oil which
DISTILLATION
Type
DISTILLATION
Details
on distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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